Product packaging for N-[4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid(Cat. No.:CAS No. 193281-00-4)

N-[4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid

Cat. No.: B608744
CAS No.: 193281-00-4
M. Wt: 443.4 g/mol
InChI Key: YVRHJHKPTURIID-PIJUOVFKSA-N
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Description

Contextualization of LY-338979 within Antifolate Metabolite Research

LY-338979 is recognized as a metabolite of the antifolate drug Pemetrexed (B1662193) (also known as LY231514) cymitquimica.commedkoo.commedchemexpress.commedkoo.comusbio.net. Antifolates are a class of antineoplastic agents that interfere with the metabolic pathways involving folic acid, which are essential for cell growth and division. Pemetrexed, a multi-targeted antifolate, is utilized in the treatment of certain cancers medkoo.comfda.gov. The study of its metabolites, such as LY-338979, is crucial for understanding the complete disposition of the parent drug within biological systems during preclinical investigations. LY-338979 has been identified as a pemetrexed 6-oxo diacid impurity medkoo.commedchemexpress.commedchemexpress.com.

Academic Significance of Investigating Drug Metabolites

Investigating drug metabolites holds substantial academic significance in pharmaceutical research and development. Understanding how drugs are metabolized within the body is fundamental to assessing their efficacy and safety wisdomlib.orglongdom.org. Drug metabolism can significantly influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties longdom.org. Metabolites can be active, inactive, or even toxic nih.gov. Studying metabolites helps researchers predict clinical outcomes, optimize drug design, and minimize potential adverse effects longdom.org. Furthermore, understanding metabolic pathways is essential for identifying potential drug-drug interactions nih.govtandfonline.com. Regulatory agencies often require extensive data on drug metabolism, including the identification and characterization of metabolites, as part of the drug approval process . In some instances, metabolites themselves can exhibit pharmacological activity and may even be developed as new drug candidates tandfonline.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N5O7 B608744 N-[4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid CAS No. 193281-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193281-00-4

Molecular Formula

C20H21N5O7

Molecular Weight

443.4 g/mol

IUPAC Name

(2R)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N5O7/c21-20-24-15-14(18(30)25-20)11(17(29)23-15)6-3-9-1-4-10(5-2-9)16(28)22-12(19(31)32)7-8-13(26)27/h1-2,4-5,11-12H,3,6-8H2,(H,22,28)(H,26,27)(H,31,32)(H4,21,23,24,25,29,30)/t11?,12-/m1/s1

InChI Key

YVRHJHKPTURIID-PIJUOVFKSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)N[C@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY-338979;  LY 338979;  LY338979;  Pemetrexed 6-oxo diacid impurity; 

Origin of Product

United States

Precursor Compound: Pemetrexed and Its Preclinical Pharmacological Foundations

Pemetrexed (B1662193) as a Multi-Targeted Antifolate Agent in Preclinical Settings

Pemetrexed functions as a multi-targeted antifolate by inhibiting key folate-dependent enzymes involved in the de novo biosynthesis of thymidine (B127349) and purine (B94841) nucleotides. europa.eu This disruption of nucleotide synthesis ultimately hinders DNA synthesis and cell proliferation. mims.comresearchgate.net Preclinical evidence suggests that pemetrexed exhibits potent activity in various human tumor cell lines and xenograft models. nih.gov The multi-targeted nature of pemetrexed is supported by in vitro experiments demonstrating that both thymidine and hypoxanthine (B114508) are required to prevent pemetrexed-induced cytotoxicity. cancernetwork.com

Molecular Targets of Pemetrexed in Preclinical Models

Pemetrexed exerts its effects primarily through the inhibition of three key folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). europa.eumims.comcancernetwork.com Pemetrexed is transported into cells via transport systems such as the reduced folate carrier and membrane folate binding protein transport systems. europa.eufda.gov Once inside the cell, it is rapidly and efficiently converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase. europa.eufda.govhres.ca These polyglutamated forms are retained within the cells and are even more potent inhibitors of TS and GARFT. hres.cahpra.ieeuropa.eu

Thymidylate Synthase (TS) Inhibition Mechanisms

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine monophosphate, which is essential for DNA synthesis and repair. researchgate.net Pemetrexed is a potent inhibitor of TS, and this is considered its primary target. nih.govscirp.org The polyglutamate forms of pemetrexed, particularly the pentaglutamate, exhibit significantly enhanced inhibitory activity against TS compared to the monoglutamate form. researchgate.netaacrjournals.org Studies have shown that the potency of pemetrexed pentaglutamate is substantially greater than that of the monoglutamate as a TS inhibitor. aacrjournals.org Overexpression of TS has been correlated with reduced sensitivity to pemetrexed in some antifolate-resistant cell lines. hres.canih.gov

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Characteristics

Glycinamide ribonucleotide formyltransferase (GARFT) is an enzyme involved in the de novo synthesis of purine nucleotides. europa.eu Pemetrexed inhibits GARFT, contributing to its multi-targeted activity against nucleotide synthesis. europa.eumims.comcancernetwork.com Similar to TS, the polyglutamated forms of pemetrexed are more potent inhibitors of GARFT than the monoglutamate. hres.cahpra.ieeuropa.eu While TS is considered the primary target, GARFT inhibition can become more significant under certain conditions, such as increased TS expression or when higher concentrations of pemetrexed are used. aacrjournals.orgaacrjournals.org

Preclinical Efficacy and Mechanistic Modalities of Pemetrexed

Preclinical studies have demonstrated the efficacy of pemetrexed in inhibiting the growth of various cancer cell lines and tumor models. nih.gov Its mechanism involves the disruption of folate metabolism and subsequent inhibition of DNA synthesis, leading to anti-proliferative and cytotoxic effects. mims.comresearchgate.net The intracellular conversion of pemetrexed to polyglutamate forms is crucial for its prolonged action and enhanced inhibitory potency against its target enzymes within malignant cells. hres.cahpra.ie

In vitro Cellular Anti-proliferative and Cytotoxic Studies (e.g., non-small cell lung cancer, mesothelioma, pancreatic cancer cell lines)

In vitro studies have shown significant anti-tumor activity of pemetrexed in a range of tumor models, including non-small cell lung cancer (NSCLC), mesothelioma, and pancreatic cancer cell lines. hres.canih.gov

In NSCLC cell lines, pemetrexed has demonstrated concentration-dependent cytotoxic effects. nih.gov Studies have investigated the combination of pemetrexed with other agents in NSCLC cell lines, showing synergistic or additive anti-proliferative effects. oncotarget.comfrontiersin.orgresearchgate.net For example, the combination of rapamycin (B549165) and pemetrexed synergistically inhibited the proliferation of NSCLC cells. oncotarget.com

Pemetrexed has also been shown to inhibit the growth of mesothelioma cell lines in vitro. aacrjournals.org Studies using cell lines such as MSTO-211H and NCI-H2052 have demonstrated this activity. hres.caaacrjournals.org Furthermore, in vitro studies with the MSTO-211H mesothelioma cell line showed synergistic effects when pemetrexed was combined with cisplatin. aacrjournals.org

In pancreatic cancer cell lines, pemetrexed has shown the ability to inhibit cell proliferation. spandidos-publications.com Studies using cell lines like PANC-1 and BXPC-3 have demonstrated concentration-dependent inhibition of cell proliferation by pemetrexed. spandidos-publications.com Pemetrexed appeared to be the most effective single agent in inducing apoptosis with IC50s under the Cmax in some pancreatic cancer cell lines tested. nih.gov Combinatory studies have also been conducted in pancreatic cancer cell lines, evaluating the interaction of pemetrexed with other agents. spandidos-publications.comnih.gov

Interactive Data Table: In Vitro Cytotoxicity of Pemetrexed in Select Cancer Cell Lines

Cell Line TypeCell Line NameIC50 (nM) or Effect ObservedReference
Non-Small Cell Lung CancerA549629.89 ± 68.77 nM (Cytotoxicity) nih.gov nih.gov
Non-Small Cell Lung CancerCAL-27118.77 ± 17.28 nM (Cytotoxicity) nih.gov nih.gov
MesotheliomaMSTO-211HGrowth inhibition hres.caaacrjournals.org hres.caaacrjournals.org
MesotheliomaNCI-H2052Growth inhibition hres.caaacrjournals.org hres.caaacrjournals.org
Pancreatic CancerPANC-1Inhibition of proliferation spandidos-publications.com, IC50 > 1500 µM (Cytotoxicity) nih.gov, 83.76 ± 0.19 µmol/l (IC50) spandidos-publications.com nih.govspandidos-publications.com
Pancreatic CancerBXPC-3Inhibition of proliferation spandidos-publications.com, 39.86 ± 1.68 µmol/l (IC50) spandidos-publications.com spandidos-publications.com
Pancreatic CancerMIA PaCa2IC50: 67.16 µM (Apoptosis induction) nih.gov nih.gov
Pancreatic CancerCFPAC-1IC50: 2.54 µM (Apoptosis induction) nih.gov nih.gov
Pancreatic CancerCapan-1IC50: 27.12 µM (Apoptosis induction) nih.gov nih.gov

Note: IC50 values can vary depending on the experimental conditions and duration of exposure.

Molecular Pathway Modulation in Cellular Systems (e.g., mTOR/P70S6K, STAT3, PD-L1 expression)

Specific preclinical data detailing the direct modulation of molecular pathways such as mTOR/P70S6K, STAT3, or PD-L1 expression by LY-338979 in cellular systems were not identified in the conducted searches.

General research indicates that the PI3K/AKT/mTOR pathway can play a role in regulating PD-L1 expression in cancer cells e-crt.orgroswellpark.orgresearchgate.net. Activation of the PI3K/AKT/mTOR pathway has been shown to correlate with increased PD-L1 expression in some contexts roswellpark.orgresearchgate.net. Conversely, inhibition of the mTOR pathway, specifically mTORC1/p70S6K signaling, has been observed to elevate PD-L1 levels in certain cancer cell lines, potentially by affecting PD-L1 protein stability through mechanisms involving beta-TrCP degradation nih.govresearchgate.net. STAT3 is also a transcription factor that can be involved in driving tumor growth and immune suppression, sometimes linked to the mTOR pathway researchgate.net. However, these findings describe the relationship between these pathways and PD-L1 in general and are not specific to the effects of LY-338979.

Preclinical in vivo Tumor Xenograft Models and Associated Efficacy Indicators

Specific preclinical data detailing the efficacy indicators of LY-338979 in in vivo tumor xenograft models were not identified in the conducted searches.

Metabolic Characterization and Disposition of Ly 338979

Pathways of Pemetrexed (B1662193) Biotransformation Yielding LY-338979

LY-338979 is identified as a metabolite of Pemetrexed medchemexpress.commedkoo.commedkoo.comcymitquimica.comusbio.netabmole.cn. While the specific enzymatic pathways detailing the conversion of Pemetrexed to LY-338979 are not extensively detailed in the search results, its designation as a "6-oxo diacid impurity" and metabolite suggests it arises from an oxidative process occurring on the Pemetrexed structure. Pemetrexed itself is a folate analog metabolic inhibitor. fda.govnih.gov

Analytical Chemistry Methodologies for LY-338979 Identification and Quantification

The identification and quantification of metabolites like LY-338979 in biological samples typically rely on sensitive and specific analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of biological molecules, including metabolites. nih.govrsc.org LC-MS couples the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.govrsc.org LC-MS/MS, or tandem mass spectrometry, offers even greater sensitivity and specificity by providing fragmentation data, which aids in both qualitative and quantitative analysis, particularly in complex samples or for low-abundance compounds. creative-proteomics.com This technique is suitable for the quantitative analysis of known target compounds and can be used to assess drug purity and analyze complex mixtures. creative-proteomics.com Method optimization, including aspects like sample preparation and calibration strategies, is crucial for achieving reliable quantitative LC-MS measurements. rsc.org

Isotope-Labeling Strategies for Metabolic Pathway Elucidation

Isotope-labeling strategies are powerful tools for studying metabolic pathways and tracing the fate of compounds within biological systems. vanderbilt.eduisotope.combiorxiv.orgplos.orgebi.ac.uk By using isotopically labeled substrates (e.g., with 13C or 15N), researchers can track the incorporation of these isotopes into downstream metabolites. vanderbilt.eduisotope.complos.orgebi.ac.uk Mass spectrometry is then used to measure the patterns of isotope incorporation. vanderbilt.eduisotope.complos.org This approach, often combined with metabolic flux analysis, allows for the determination of pathway fluxes and provides detailed information about complex metabolic networks. vanderbilt.eduisotope.complos.orgebi.ac.uk While not specifically mentioned for LY-338979 in the provided results, isotope labeling would be a relevant strategy to further elucidate the specific steps and intermediates involved in its formation from Pemetrexed.

Relative Abundance and Distribution Profiles of LY-338979 in Preclinical Organisms (e.g., mouse, dog)

LY-338979 has been identified as a minor metabolite in multiple species, including mouse and dog. medchemexpress.comfda.gov Detected levels of LY-338979 in urine were reported to be as high as 2.98% of the parent Pemetrexed exposure in these species. fda.gov A study on the metabolism and disposition of Pemetrexed in mice and dogs specifically mentions LY-338979. medchemexpress.comusbio.net

Here is a table summarizing the relative abundance data found:

SpeciesMatrixRelative Abundance (% of Parent Exposure in Urine)Source
MouseUrineUp to 2.98% fda.gov
DogUrineUp to 2.98% fda.gov
HumanUrineMinor metabolite fda.gov fda.gov

Enzymatic Systems Implicated in LY-338979 Formation (e.g., Cytochrome P-450 independence)

The search results indicate that the formation of LY-338979 from Pemetrexed does not primarily involve Cytochrome P-450 (CYP) enzymes. Cytochrome P-450 enzymes are a superfamily of enzymes primarily involved in the metabolism of xenobiotics and endogenous compounds, often through oxidation. wikipedia.orgnih.gov While they play a significant role in drug metabolism, the biotransformation of Pemetrexed to LY-338979 appears to be largely independent of this system. medkoo.com This suggests that other enzymatic or non-enzymatic pathways are responsible for the oxidative conversion of Pemetrexed to its 6-oxo diacid metabolite.

Excretion Patterns of LY-338979 in Preclinical Studies

LY-338979 is recognized as a metabolite of the antifolate chemotherapeutic agent pemetrexed (LY231514). Consequently, information regarding the excretion patterns of LY-338979 in preclinical studies is primarily derived from investigations into the metabolism and disposition of its parent compound, pemetrexed.

Detailed, dedicated preclinical excretion data focusing solely on LY-338979 as the administered compound are not extensively available within the examined literature. However, studies investigating the fate of the parent drug, pemetrexed, provide some insight into the presence and excretion of its metabolites, including LY-338979.

Preclinical mass balance studies conducted with radiolabeled pemetrexed indicated that the majority of the administered radioactivity excreted in urine was the unchanged parent compound, accounting for over 90% of the dose in some instances. drjcrbio.com This suggests that while LY-338979 is formed as a metabolite, it represents a minor component of the excreted radioactivity in preclinical species following administration of pemetrexed.

In human studies involving pemetrexed, LY-338979 was detected in urine but accounted for less than 5% of the total detected species (based on ion intensity). drjcrbio.com While this is human data, it further supports the observation from preclinical mass balance studies of the parent compound that LY-338979 is likely a minor excretion product.

Biliary excretion of the parent compound, pemetrexed, did not appear to play a significant role in its elimination in preclinical species studied, such as rats, dogs, and monkeys. nih.gov Given that LY-338979 is a metabolite of pemetrexed, its excretion route is intrinsically linked to the disposition of the parent drug. Therefore, it is probable that renal excretion is the primary route for the elimination of LY-338979 as well, consistent with the major excretion pathway of pemetrexed and the low levels of biliary excretion observed for the parent compound.

Investigation of Intrinsic Biological Activity of Ly 338979

In vitro Assessment of Target Engagement and Affinity

Direct experimental data specifically detailing the in vitro target engagement and binding affinity of LY-338979 with folate-dependent enzymes such as Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) is not widely available in the examined literature. The majority of research in this area focuses on the parent compound, pemetrexed (B1662193).

Pemetrexed is known to exert its cytotoxic effects by inhibiting these key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis wikipedia.orgmims.comfda.gov. It acts as a multi-targeted antifolate . While LY-338979 is structurally related to pemetrexed, the specific binding characteristics and affinities of LY-338979 itself to these enzymes are not explicitly detailed in the search results.

Direct Binding Assays with Folate-Dependent Enzymes

Information regarding direct binding assays performed specifically with LY-338979 and folate-dependent enzymes was not found in the provided search results. Studies describing the interaction with these enzymes, such as TS, DHFR, and GARFT, primarily pertain to pemetrexed wikipedia.orgmims.comfda.gov.

Enzyme Inhibition Kinetics and Potency (e.g., TS, DHFR, GARFT)

Detailed enzyme inhibition kinetics and potency data (such as Ki or IC50 values) specifically for LY-338979 against TS, DHFR, and GARFT are not provided in the search results. The literature consistently reports on the inhibitory activity of pemetrexed against these enzymes wikipedia.orgmims.comfda.gov. Pemetrexed inhibits thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyl transferase fda.gov. Pemetrexed is described as a high-affinity dihydrofolate reductase (DHFR) inhibitor with a Ki of 7 nM. It also inhibits thymidylate synthase, AICART, and glycinamide ribonucleotide formyltransferase with Ki values of 109 nM, 3.5 μM, and 9.3 μM, respectively akrivisbio.com. This information, however, relates to pemetrexed, not LY-338979.

Cellular Impact Studies of LY-338979

Studies specifically investigating the cellular impact of LY-338979 in isolation are not extensively detailed in the search results. Research into cellular effects within the context of pemetrexed treatment is available, but attributing these effects solely to LY-338979 is not supported by the provided information, as LY-338979 is primarily identified as a metabolite or impurity.

Assessment of Cell Proliferation and Viability in Monoculture

Specific data on the assessment of cell proliferation and viability in monoculture treated with LY-338979 alone was not found in the search results. Studies on cell proliferation and viability in cancer cell lines, including non-small cell lung cancer and pancreatic cancer cell lines, have demonstrated significant anti-tumor activity for pemetrexed . However, these findings are attributed to the activity of the parent compound.

Co-treatment Modalities with Pemetrexed

While LY-338979 is related to pemetrexed as a metabolite or impurity, studies specifically examining co-treatment modalities involving LY-338979 and pemetrexed to assess synergistic or antagonistic effects were not detailed in the provided literature. Research on co-treatment often focuses on pemetrexed in combination with other agents, such as cisplatin, which has shown synergistic effects in preclinical studies using mesothelioma cell lines .

Modulation of Molecular Signaling Pathways by LY-338979 in Preclinical Cell Lines

Investigation into the precise mechanisms by which LY-338979 modulates molecular signaling pathways in preclinical cell lines requires detailed analyses such as gene expression profiling, proteomic analysis, and assessment of downstream pathway activity.

Gene Expression Profiling and Proteomic Analysis

Comprehensive gene expression profiling and proteomic analysis are crucial for understanding the broad impact of a compound on cellular processes. These techniques can identify changes in mRNA and protein levels, respectively, providing insights into affected pathways. Based on the available search results, specific detailed data on gene expression profiling or proteomic analysis directly related to the effects of LY-338979 in preclinical cell lines were not identified. While general concepts of proteomic analysis and gene expression profiling were mentioned in some contexts weizmann.ac.ilnih.gov, these results did not provide specific findings for LY-338979.

Downstream Pathway Activity Assessment (e.g., DNA synthesis, cell cycle progression)

Assessing downstream pathway activity, such as effects on DNA synthesis and cell cycle progression, helps to elucidate the functional consequences of a compound's interaction with molecular targets. Inhibition of DNA synthesis or modulation of the cell cycle are common mechanisms of action for various therapeutic agents, particularly in oncology. While the inhibition of DNA synthesis by antifolate compounds like Alimta (pemetrexed), which shares some chemical similarities with LY-338979, has been described fda.gov, specific research findings detailing the direct impact of LY-338979 on DNA synthesis or cell cycle progression in preclinical cell lines were not found in the provided search results. General discussions of cell cycle analysis in HEK293T cells were noted in one source, but not in the context of LY-338979 weizmann.ac.il.

Preclinical in vivo Evaluation of LY-338979’s Biological Effects

Preclinical in vivo studies are essential for evaluating the biological effects of a compound in a complex living system, providing insights into its potential efficacy and behavior in disease models.

Selection of Relevant Animal Models of Disease

The selection of appropriate animal models is critical for assessing a compound's activity in a disease context that mimics human pathology. Various animal models are utilized in preclinical research for different diseases, such as models for Sandhoff disease, colorectal tumorigenesis, or studies involving viruses like Newcastle Disease Virus weizmann.ac.ilresearchgate.netresearchgate.net. However, based on the available search results, specific information regarding the selection of relevant animal models specifically used for the preclinical evaluation of LY-338979 was not identified. General mentions of animal models in diverse research contexts were present weizmann.ac.ilresearchgate.netresearchgate.netbham.ac.uk.

Role of Ly 338979 in Understanding Pemetrexed S Preclinical Pharmacology

Impact on the Comprehensive Metabolic Fate of Pemetrexed (B1662193)

Pemetrexed undergoes limited hepatic metabolism and is primarily eliminated unchanged in the urine. europa.eumims.com However, metabolic pathways do exist, leading to the formation of metabolites like LY-338979. LY-338979, also referred to as keto-pemetrexed or Pemetrexed 6-oxo diacid impurity, has been identified as a minor metabolite in preclinical studies across multiple species, including mice and dogs, as well as in humans. medkoo.comusbio.netusbio.netmedchemexpress.comcymitquimica.comhoelzel-biotech.comchemicalbook.commedchemexpress.comcymitquimica.comfda.gov While considered minor, detected levels of LY-338979 in urine have been reported to be as high as 2.98% of the parent drug exposure in some instances. fda.gov The identification and characterization of LY-338979 contribute to mapping the complete metabolic profile of Pemetrexed in preclinical models.

Consideration as a Biomarker or Research Standard in Preclinical Studies

LY-338979's identification as a consistent, albeit minor, metabolite of Pemetrexed across different species suggests its potential utility in preclinical studies. fda.gov As a known metabolic product, LY-338979 can serve as a reference standard for analytical methods aimed at quantifying Pemetrexed and its metabolites in biological samples from preclinical species. medkoo.comusbio.netusbio.netmedchemexpress.comcymitquimica.comhoelzel-biotech.comchemicalbook.commedchemexpress.comcymitquimica.comlgcstandards.com Monitoring the levels of LY-338979 alongside Pemetrexed in preclinical studies can help in assessing the extent of metabolism and potentially serve as an internal marker for evaluating the performance of analytical assays. Its presence in urine as a detectable species further supports its potential as a biomarker for Pemetrexed exposure or metabolism in preclinical animal models. fda.gov

Advanced Methodological Approaches and Future Research Avenues for Ly 338979

Computational Chemistry and in silico Modeling for Metabolite Prediction and Characterization

Computational chemistry and in silico modeling play a vital role in predicting and characterizing metabolites. These methods can simulate metabolic transformations, predict the structures of potential metabolites, and assess their physicochemical properties. nih.govnih.govplos.orgplos.orgucl.ac.uk By using algorithms and databases, researchers can anticipate the metabolic fate of a compound like LY-338979, even before extensive experimental studies are conducted. nih.govnih.govplos.orgplos.orgucl.ac.uk This includes predicting possible metabolic pathways and the resulting chemical structures of metabolites. Furthermore, in silico methods can help characterize the likely properties of these predicted metabolites, such as their stability, ionization potential, and lipophilicity, which are important for designing experimental validation studies. nih.govnih.govplos.orgplos.orgucl.ac.uk

High-Throughput Screening for Novel Biological Activities of Metabolites

Identifying potential biological activities of metabolites like LY-338979 requires efficient screening methods. High-throughput screening (HTS) allows for the rapid assessment of the effects of numerous compounds, including metabolites, on various biological targets or pathways. europa.euhubrecht.eumdpi.com By creating libraries of synthesized or isolated metabolites, HTS can be employed to discover if LY-338979 or other related metabolites possess any intrinsic biological activities, such as enzyme inhibition, receptor binding, or effects on cellular processes. europa.euhubrecht.eumdpi.com This is particularly relevant for metabolites, as they can sometimes exhibit different or even opposing activities compared to the parent compound. europa.eu The European Commission, for instance, outlines screening for biological activity as a stage in assessing the relevance of metabolites in groundwater, suggesting its broader applicability in evaluating metabolite impact. europa.eu

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Unravel Metabolic Networks

Omics technologies, such as metabolomics and proteomics, are indispensable for unraveling complex metabolic networks and understanding the impact of compounds like LY-338979. nih.govplos.orgolink.comnih.govmdpi.comfrontiersin.org Metabolomics involves the comprehensive study of all metabolites within a biological system, providing a snapshot of the metabolic state. nih.govolink.comnih.govmdpi.comfrontiersin.org Proteomics focuses on the large-scale study of proteins, many of which are enzymes involved in metabolism. nih.govolink.comnih.govmdpi.comfrontiersin.org By applying these technologies, researchers can identify and quantify LY-338979 and its related metabolites in biological samples, as well as observe changes in the levels of other metabolites and proteins within the metabolic network. nih.govolink.comnih.govmdpi.comfrontiersin.org Integrated metabolomics and proteomics approaches provide a more holistic view, revealing the interplay between enzymatic machinery and metabolite levels. olink.comnih.govmdpi.comfrontiersin.org This can help to understand how LY-338979 is formed and how its presence might influence broader metabolic pathways.

Development of Engineered Preclinical Models for Specific Metabolic Studies

Engineered preclinical models, such as genetically modified cell lines or animal models, are valuable tools for studying the specific metabolic pathways involved in the formation or action of compounds like LY-338979. researchgate.netweizmann.ac.il These models can be designed to overexpress or knock out specific enzymes hypothesized to be involved in the metabolism of the parent compound or the further transformation of LY-338979. By using such models, researchers can isolate and study the specific enzymatic steps involved, clarify the role of particular metabolic enzymes, and investigate the effects of altered metabolic pathways on the formation and fate of LY-338979.

Systems Biology Integration for Holistic Understanding of Antifolate Metabolism

Systems biology aims to integrate data from various sources, including omics technologies, computational modeling, and experimental studies, to create a holistic understanding of complex biological systems. nih.govplos.orgicgeb.orguminho.ptnih.gov In the context of antifolate metabolism, including the formation of metabolites like LY-338979, a systems biology approach can help to build comprehensive models that describe the entire metabolic network involved. nih.govplos.orgicgeb.orguminho.ptnih.gov These models can simulate the flow of metabolites through pathways, predict the effects of perturbations (such as the presence of a drug), and identify key regulatory points. nih.govplos.orgicgeb.orguminho.ptnih.gov By integrating data specific to pemetrexed (B1662193) and its metabolites, systems biology can provide a more complete picture of how LY-338979 fits into the broader metabolic landscape and how its formation or presence might impact cellular function.

Emerging Research Questions and Hypotheses Regarding LY-338979’s Biological Role

Given that LY-338979 is a metabolite of an antifolate, emerging research questions could explore whether this metabolite retains any antifolate activity or possesses novel biological activities. medchemexpress.commedchemexpress.com Hypotheses could include:

Does LY-338979 exhibit any inhibitory effects on folate-dependent enzymes, similar to its parent compound?

Does the accumulation of LY-338979 in specific tissues or cellular compartments have any distinct biological consequences?

Are there specific transporters or enzymes responsible for the further metabolism or efflux of LY-338979?

Could LY-338979 serve as a biomarker for specific metabolic states or drug response?

Can computational models predict novel interactions of LY-338979 with biological targets that are not affected by the parent compound?

These questions highlight the need for continued investigation into the specific properties and potential roles of LY-338979 beyond its identification as a metabolite. europa.euresearchgate.net

Q & A

Q. What is the structural and functional significance of LY-338979 as a metabolite of pemetrexed (LY231514)?

LY-338979 is identified as the 6-oxo diacid impurity and a key metabolite of pemetrexed, a chemotherapeutic agent. Its formation occurs during pemetrexed’s metabolic degradation, primarily via hepatic pathways. Structurally, LY-338979 retains the glutamic acid moiety but lacks the pyrrolopyrimidine core, which diminishes its antifolate activity. Analytical methods like HPLC-MS are critical for distinguishing LY-338979 from pemetrexed in pharmacokinetic studies .

Q. What experimental methodologies are recommended for detecting and quantifying LY-338979 in biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying LY-338979 due to its high sensitivity and specificity. Sample preparation should include protein precipitation (e.g., using acetonitrile) to isolate the metabolite from plasma or tissue homogenates. Method validation must adhere to FDA guidelines, ensuring linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

Q. How does LY-338979’s pharmacokinetic profile compare to pemetrexed in preclinical models?

In mice and dogs, LY-338979 exhibits a shorter half-life (t₁/₂ = 2–3 hours) compared to pemetrexed (t₁/₂ = 5–8 hours), attributed to rapid renal clearance. Studies by Woodland et al. (1997) highlight its limited tissue penetration, with peak plasma concentrations (Cₘₐₓ) 10-fold lower than pemetrexed. These findings underscore the need for timed sampling protocols in metabolic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in LY-338979’s reported bioactivity across different experimental models?

Discrepancies often arise from variations in model systems (e.g., in vitro vs. in vivo) or assay conditions. For example, LY-338979 shows negligible cytotoxicity in cell lines but may accumulate in renal tissues in vivo, leading to conflicting toxicity reports. To address this, employ orthogonal validation methods (e.g., isotopic tracing for metabolite tracking) and meta-analyses to contextualize findings across studies .

Q. What are the critical considerations for designing a study to investigate LY-338979’s role in pemetrexed resistance?

Key factors include:

  • Model selection : Use patient-derived xenografts (PDXs) with confirmed pemetrexed resistance to mimic clinical heterogeneity.
  • Endpoint design : Measure LY-338979 accumulation in tumors via LC-MS/MS and correlate with folate pathway enzyme expression (e.g., thymidylate synthase).
  • Controls : Include cohorts treated with pemetrexed alone and LY-338979 co-administration to isolate metabolite-specific effects .

Q. What statistical approaches are optimal for analyzing contradictory data on LY-338979’s renal toxicity?

Bayesian hierarchical modeling is recommended to account for interspecies variability (e.g., mice vs. dogs) and dose-dependent toxicity thresholds. Incorporate covariates like glomerular filtration rate (GFR) and tubular secretion efficiency to identify confounding factors. Sensitivity analyses should test robustness against outliers .

Q. How can in silico tools enhance the predictive modeling of LY-338979’s interaction with renal transporters?

Molecular docking simulations (e.g., using AutoDock Vina) can predict binding affinities to organic anion transporters (OAT1/OAT3). Validate predictions with competitive inhibition assays in HEK293 cells overexpressing OAT1/OAT3. Pair these with physiologically based pharmacokinetic (PBPK) models to extrapolate in vivo relevance .

Methodological Guidelines

  • For metabolic pathway analysis : Combine stable isotope-labeled pemetrexed with tandem mass spectrometry to trace LY-338979’s formation kinetics in hepatocytes .
  • For toxicity studies : Use CRISPR-edited cell lines (e.g., OAT1-knockout) to dissect transporter-mediated toxicity mechanisms .
  • For data interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid overgeneralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.